molecular formula C13H21NO4 B2829930 2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 1404955-01-6

2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B2829930
CAS No.: 1404955-01-6
M. Wt: 255.314
InChI Key: XLAHLMUDURLZKM-UHFFFAOYSA-N
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Description

2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is an organic compound characterized by a cyclohexene ring and a carboxyl group attached to an amino acid derivative. This compound is notable for its unique structure, which combines elements of both cycloalkanes and amino acids, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves multiple steps, starting with the preparation of the cyclohexene ring One common method involves the Diels-Alder reaction, where cyclohexadiene reacts with a suitable dienophile to form the cyclohexene ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The compound can be reduced to form cyclohexane derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The amino acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group can be converted to esters or amides using alcohols or amines in the presence of activating agents like DCC (dicyclohexylcarbodiimide).

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: Pd/C, hydrogen gas

    Substitution: Alcohols, amines, DCC, EDC

Major Products

    Oxidation: Epoxides, diols

    Reduction: Cyclohexane derivatives

    Substitution: Esters, amides

Scientific Research Applications

2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid exerts its effects depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The cyclohexene ring and amino acid moiety can interact with various molecular targets, influencing pathways involved in metabolic processes or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohex-3-en-1-yl)acetic acid
  • 2-(Cyclohex-2-en-1-yl)acetic acid
  • 2-(Cyclohex-3-en-1-yl)-2-methylpropanoic acid

Uniqueness

2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to its combination of a cyclohexene ring and an amino acid derivative, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields.

Biological Activity

2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a compound of interest due to its potential biological activities. This article aims to summarize the existing knowledge regarding its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H23N1O4\text{C}_{14}\text{H}_{23}\text{N}_{1}\text{O}_{4}

This structure features a cyclohexene ring, an amino acid moiety, and a tert-butoxycarbonyl group, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage. This activity is critical in the context of neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Properties : Certain analogs demonstrate antimicrobial effects, making them candidates for further investigation in treating infections .
  • Anti-inflammatory Activity : Compounds with similar functional groups have been reported to exhibit anti-inflammatory properties, potentially useful in managing conditions like arthritis .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with amino acid structures often interact with enzymes, inhibiting their activity and thus altering metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors in the body, influencing signaling pathways related to inflammation and neuroprotection.
  • Oxidative Stress Reduction : Similar compounds have been shown to reduce oxidative stress in cells, which is a common pathway involved in cell damage and death.

Neuroprotective Effects

A study examining the neuroprotective properties of related compounds found that they significantly reduced apoptosis in neuronal cells under oxidative stress conditions. The mechanism was attributed to the modulation of intracellular calcium levels and the activation of survival pathways .

Antimicrobial Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to conventional antibiotics .

Data Tables

Biological ActivityObserved EffectReference
NeuroprotectionReduced neuronal apoptosis
AntimicrobialEffective against bacterial strains
Anti-inflammatoryDecreased cytokine production

Properties

IUPAC Name

2-cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-5,9-10H,6-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAHLMUDURLZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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